molecular formula C10H14BrNO B160399 2-Bromo-5-methoxy-N,N-dimethylbenzylamine CAS No. 10126-37-1

2-Bromo-5-methoxy-N,N-dimethylbenzylamine

Cat. No.: B160399
CAS No.: 10126-37-1
M. Wt: 244.13 g/mol
InChI Key: KMYPJJLCQWNEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methoxy-N,N-dimethylbenzylamine is a chemical compound with the molecular formula C10H14BrNO and a molecular weight of 244.13 g/mol. It is characterized by a benzene ring substituted with a bromine atom at the second position and a methoxy group at the fifth position, along with a dimethylbenzylamine group . This compound is used primarily in scientific research and has applications in various fields such as pharmaceuticals and organic synthesis.

Preparation Methods

The synthesis of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzaldehyde and dimethylamine.

    Reaction Conditions: The aldehyde is subjected to reductive amination with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Bromo-5-methoxy-N,N-dimethylbenzylamine undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be displaced by a stronger nucleophile in the presence of a Lewis acid catalyst.

    Alkylation: The amine group can be further alkylated with various alkylating agents, introducing additional functionalities to the molecule.

    Reductive Amination: The amine group can be formed by reductive amination of the corresponding ketone or aldehyde precursor.

Scientific Research Applications

2-Bromo-5-methoxy-N,N-dimethylbenzylamine has diverse applications in scientific research, including:

    Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its ability to undergo multiple chemical reactions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the biological activity of related compounds and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methoxy-N,N-dimethylbenzylamine involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups on the benzene ring influence the compound’s reactivity and binding affinity to various biological targets. The dimethylamine group can act as a nucleophile or a base, depending on the reaction conditions, facilitating various biochemical interactions.

Comparison with Similar Compounds

2-Bromo-5-methoxy-N,N-dimethylbenzylamine can be compared with similar compounds such as:

    2-Bromo-5-methoxyphenyl-N,N-dimethylmethylamine: Similar structure but different functional groups.

    4-Bromo-3-(dimethylamino)methyl]anisole: Another compound with a similar benzene ring structure but different substituents.

These comparisons highlight the unique reactivity and applications of this compound in scientific research.

Properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(13-3)4-5-10(8)11/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYPJJLCQWNEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397344
Record name 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10126-37-1
Record name 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.